molecular formula C11H8O2 B042665 2-Hydroxy-1-naphthaldehyde CAS No. 708-06-5

2-Hydroxy-1-naphthaldehyde

Cat. No. B042665
Key on ui cas rn: 708-06-5
M. Wt: 172.18 g/mol
InChI Key: NTCCNERMXRIPTR-UHFFFAOYSA-N
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Patent
US04080502

Procedure details

29.7 g (0.1 mol) of 2,4-dioxo-hexahydro-1,3,5-trimethyl-6-(2-hydroxy-naphthyl)-s-triazine and 20 g (0.5 mol) of sodium hydroxide in 50 ml of water are stirred for 8 hours at 95° C. The solution is then acidified and 2-hydroxy-naphthaldehyde of melting point 82° C is obtained.
Name
2,4-dioxo-hexahydro-1,3,5-trimethyl-6-(2-hydroxy-naphthyl)-s-triazine
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1N(C)C(=O)N(C)[CH:4]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][C:12]=2[OH:21])N1C.[OH-:23].[Na+]>O>[OH:21][C:12]1[CH:13]=[CH:14][C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:11]=1[CH:4]=[O:23] |f:1.2|

Inputs

Step One
Name
2,4-dioxo-hexahydro-1,3,5-trimethyl-6-(2-hydroxy-naphthyl)-s-triazine
Quantity
29.7 g
Type
reactant
Smiles
O=C1N(C(N(C(N1C)=O)C)C1=C(C=CC2=CC=CC=C12)O)C
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C2=CC=CC=C2C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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